N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a phenylsulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Phenylsulfamoyl Group:
Attachment of the Phenoxyacetamide Moiety: This can be done through a nucleophilic substitution reaction where a phenoxy group is introduced to an acetamide precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the phenylsulfamoyl group.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
METHYL 1,3-BENZODIOXOL-5-YL(HYDROXY)ACETATE: This compound shares the benzodioxole ring and has similar functional groups.
Other Phenoxyacetamides: Compounds with phenoxyacetamide moieties can be compared based on their reactivity and applications.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O6S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C22H20N2O6S/c1-15-11-18(31(26,27)24-16-5-3-2-4-6-16)8-10-19(15)28-13-22(25)23-17-7-9-20-21(12-17)30-14-29-20/h2-12,24H,13-14H2,1H3,(H,23,25) |
InChI Key |
FQZONSVHANBTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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